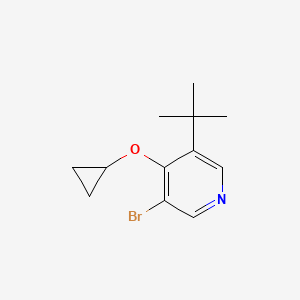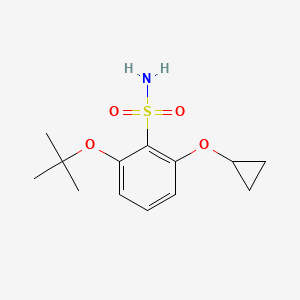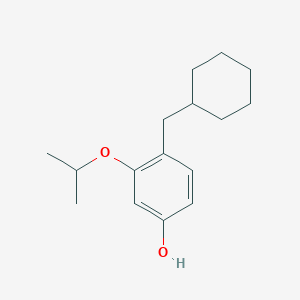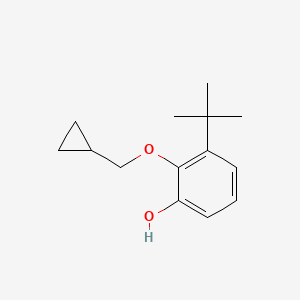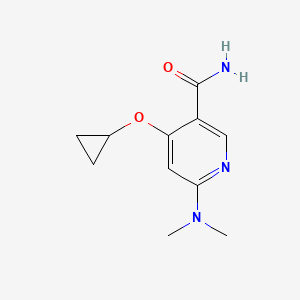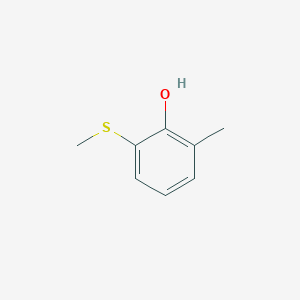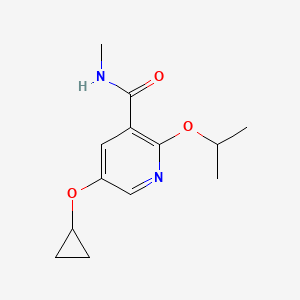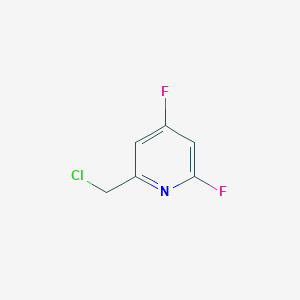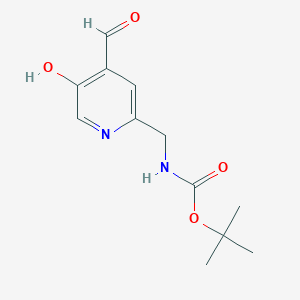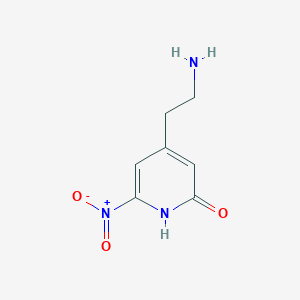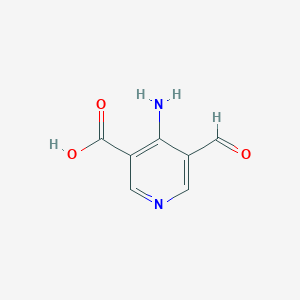
4-Amino-5-formylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-formylnicotinic acid is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an amino group at the 4-position and a formyl group at the 5-position on the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-formylnicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of nicotinic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The formyl group can then be introduced through formylation reactions using reagents such as formic acid or formamide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and purification methods is also crucial to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-formylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens at the amino position.
Major Products
Oxidation: 4-Amino-5-carboxynicotinic acid.
Reduction: 4-Amino-5-hydroxymethylnicotinic acid.
Substitution: 4-Halo-5-formylnicotinic acid derivatives.
Aplicaciones Científicas De Investigación
4-Amino-5-formylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-formylnicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or alter gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-formylnicotinic acid
- 4-Amino-5-methylnicotinic acid
- 4-Amino-5-carboxynicotinic acid
Uniqueness
4-Amino-5-formylnicotinic acid is unique due to the specific positioning of the amino and formyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
4-amino-5-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-4(3-10)1-9-2-5(6)7(11)12/h1-3H,(H2,8,9)(H,11,12) |
Clave InChI |
IEOLTEZYGHIRIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)C(=O)O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


